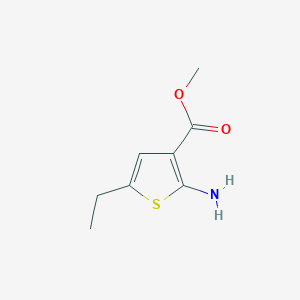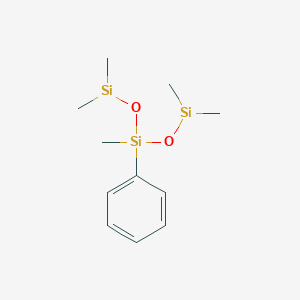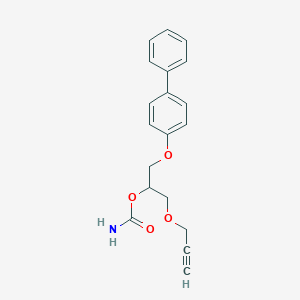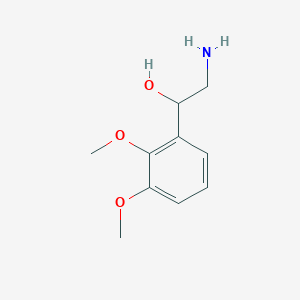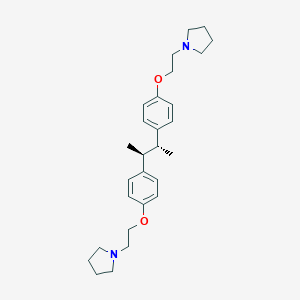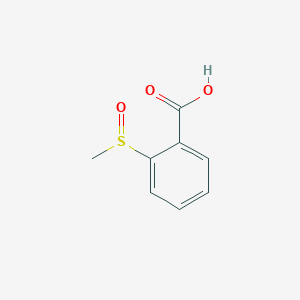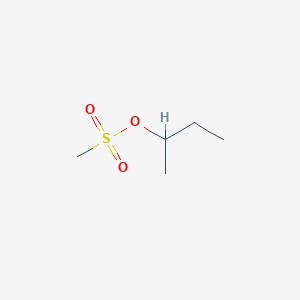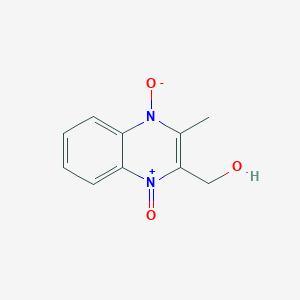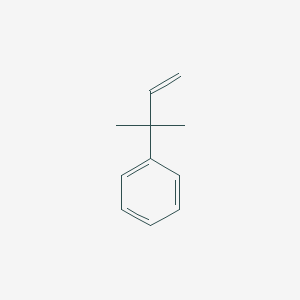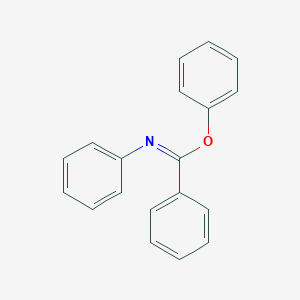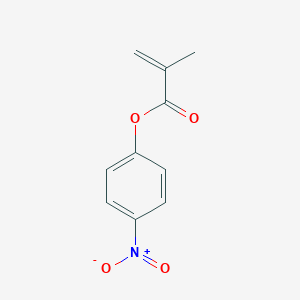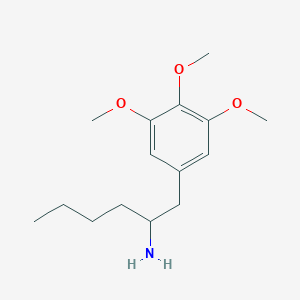
alpha-Butyl-3,4,5-trimethoxyphenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Butyl-3,4,5-trimethoxyphenethylamine, commonly known as BTM-4-MA, is a phenethylamine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a structural analog of mescaline, a naturally occurring psychedelic compound found in several cactus species. BTM-4-MA is a synthetic compound that is not found in nature and is primarily used in laboratory experiments for scientific research purposes.
Mecanismo De Acción
The exact mechanism of action of BTM-4-MA is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. BTM-4-MA has been shown to act as a partial agonist at the 5-HT2A receptor, which is believed to be involved in the regulation of mood, cognition, and perception.
Efectos Bioquímicos Y Fisiológicos
BTM-4-MA has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of several neurotransmitters, including serotonin and dopamine, in the brain. BTM-4-MA has also been shown to decrease the levels of the stress hormone cortisol, which is believed to play a role in the development of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTM-4-MA in laboratory experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of the compound on specific neurotransmitter systems in the brain. However, one of the limitations of using BTM-4-MA is its potential for toxicity and adverse effects, which can limit its use in certain experimental settings.
Direcciones Futuras
There is still much to be learned about the potential therapeutic applications of BTM-4-MA. Future research should focus on elucidating the exact mechanism of action of the compound and its effects on specific neurotransmitter systems in the brain. Additionally, further studies are needed to determine the potential long-term effects of BTM-4-MA use and its safety profile. Overall, BTM-4-MA has the potential to be a valuable tool in the development of new treatments for various psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis method of BTM-4-MA involves the reaction of 3,4,5-trimethoxybenzaldehyde with n-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further reacted with paraformaldehyde and hydrochloric acid to produce BTM-4-MA.
Aplicaciones Científicas De Investigación
BTM-4-MA has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models. BTM-4-MA has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
Número CAS |
15886-81-4 |
|---|---|
Nombre del producto |
alpha-Butyl-3,4,5-trimethoxyphenethylamine |
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
1-(3,4,5-trimethoxyphenyl)hexan-2-amine |
InChI |
InChI=1S/C15H25NO3/c1-5-6-7-12(16)8-11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10,12H,5-8,16H2,1-4H3 |
Clave InChI |
MSVLOLMKUPHDNN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
SMILES canónico |
CCCCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Sinónimos |
α-Butyl-3,4,5-trimethoxyphenethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



